REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-])=O.[C:13]([OH:18])(=[O:17])[C:14]([CH3:16])=O>CC(O)C.[Pd]>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[NH:10][CH:14]([CH3:16])[C:13]([OH:18])=[O:17]
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Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.75 g
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Type
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reactant
|
Smiles
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C(C(=O)C)(=O)O
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
0.21 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 40° C. under a hydrogen gas pressure of 2.94 MPa for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
After filtering off Pd—C
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Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC(C(=O)O)C)C=CC(=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |